N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylidene group bonded to a hydroxylamine moiety, with additional functional groups including a sulfonyl and sulfinyl group attached to a methylbenzene ring. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.
Introduction of the sulfonyl and sulfinyl groups: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride and a sulfinylating agent under controlled conditions to introduce the sulfonyl and sulfinyl groups.
Formation of the hydroxylamine moiety: Finally, the compound is treated with hydroxylamine or its derivatives to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfinyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfonyl and sulfenyl derivatives, as well as substituted hydroxylamine compounds.
Scientific Research Applications
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and sulfinyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share similar sulfonyl and sulfinyl functional groups and are used in similar applications.
Sulfoximines: Known for their biological activity and used in medicinal chemistry.
Sulfonamides: Widely used in pharmaceuticals and known for their antimicrobial properties.
Uniqueness
N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine is unique due to its specific combination of functional groups and structural features, which impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
112936-48-8 |
---|---|
Molecular Formula |
C13H17NO4S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)sulfonylsulfinylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO4S2/c1-10-6-8-11(9-7-10)20(17,18)19(16)13-5-3-2-4-12(13)14-15/h6-9,13,15H,2-5H2,1H3 |
InChI Key |
MXWPAJSNNMYLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)C2CCCCC2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.